DNA Nucleotide Cleavage Selectivity: Calicheamicin γ1I (C >> T > A = G) vs. Esperamicin A1 (T > C > A > G) — Direct Experimental Comparison
In a direct comparative study using ³²P-end-labeled DNA restriction fragments, calicheamicin γ1I and esperamicin A1 were shown to exhibit markedly different base-attack preferences at their respective cleavage sites. Calicheamicin γ1I displays the hierarchy C >> T > A = G, preferentially targeting oligopyrimidine sequences containing the tetranucleotide motif 5′-TCCT-3′/3′-AGGA-5′, whereas esperamicin A1 shows the inverted preference T > C > A > G and favors cleavage at 5′-TG-3′ and 5′-CG-3′ dinucleotide steps [1]. Furthermore, esperamicin C — an analog of calicheamicin missing the terminal sugar-aromatic ring (D and E rings of the aryltetrasaccharide) — showed no enhancement of damage at nucleosome positions −13 and −14 (the 3′-end of purine tracts), whereas calicheamicin γ1I produced marked enhancement at these same positions, and its overall sequence selectivity in naked DNA was markedly different [2]. These results demonstrate that the intact tetrasaccharide side chain of calicheamicin γ1I, which esperamicin congeners lack, is essential for both the sequence recognition and the nucleosome-level damage enhancement that are unique to γ1I [3].
| Evidence Dimension | DNA nucleotide cleavage base preference hierarchy |
|---|---|
| Target Compound Data | C >> T > A = G; preferred target tetranucleotide 5′-TCCT-3′/3′-AGGA-5′ |
| Comparator Or Baseline | Esperamicin A1: T > C > A > G; preferred target dinucleotides 5′-TG-3′ and 5′-CG-3′ |
| Quantified Difference | Inverted base-attack hierarchy (C-preference vs. T-preference); completely non-overlapping preferred cleavage sequence motifs; esperamicin C (missing D/E rings) shows no nucleosome-position enhancement at purine tract 3′-ends vs. calicheamicin γ1I which shows marked enhancement |
| Conditions | ³²P-end-labeled DNA restriction fragments; reconstituted nucleosome on Xenopus borealis 5S rRNA gene; naked DNA and hyperacetylated nucleosome conditions |
Why This Matters
When designing sequence-specific DNA damage probes or selecting an ADC payload whose off-target DNA cleavage profile must be predictable, calicheamicin γ1I offers a well-characterized, non-interchangeable sequence recognition logic distinct from all other clinically relevant enediynes.
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- [2] Liang Q, Choi DJ, Dedon PC. Calicheamicin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process. Biochemistry. 1997;36(42):12653-12659. doi:10.1021/bi9718393 View Source
- [3] Zein N, Poncin M, Nilakantan R, Ellestad GA. Calicheamicin γ1I and DNA: molecular recognition process responsible for site-specificity. Science. 1989;244(4905):697-699. doi:10.1126/science.2717946 View Source
